(3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine

Catalog No.
S12204401
CAS No.
M.F
C11H11F6NO
M. Wt
287.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-am...

Product Name

(3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine

Molecular Formula

C11H11F6NO

Molecular Weight

287.20 g/mol

InChI

InChI=1S/C11H11F6NO/c12-9-3-1-2-8(6-9)7-18-4-5-19-11(16,17)10(13,14)15/h1-3,6,18H,4-5,7H2

InChI Key

HIARWCBQRDMVJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNCCOC(C(F)(F)F)(F)F

The compound (3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is an organic molecule characterized by a benzyl group substituted with a fluorine atom at the meta position and an ethylamine moiety linked to a pentafluoroethoxy group. Its molecular formula is C13H12F5NC_{13}H_{12}F_5N and it exhibits significant fluorination, which enhances its chemical stability and alters its biological properties. The presence of multiple fluorine atoms often leads to unique interactions in biological systems, making this compound of interest in medicinal chemistry.

The chemical reactivity of (3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine can be explored through various reaction pathways:

  • Nucleophilic Substitution Reactions: The amine group can undergo nucleophilic substitution reactions, particularly with electrophiles, due to the presence of the electron-withdrawing fluorine atoms.
  • Dehydrohalogenation: The compound may also participate in elimination reactions, particularly under strong basic conditions, leading to the formation of alkenes.
  • Acylation Reactions: The amine can react with acyl chlorides or anhydrides to form amides, which can be useful for further functionalization.

Fluorinated compounds often exhibit distinct biological activities due to their altered lipophilicity and metabolic stability. (3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine may demonstrate:

  • Antimicrobial Properties: The fluorinated structure can enhance permeability through bacterial membranes, potentially leading to increased antimicrobial efficacy.
  • Anticancer Activity: Similar compounds have shown promise in cancer therapy by interfering with cellular signaling pathways.
  • Neuroactive Effects: The amine functionality may confer neuroactive properties, making it a candidate for further investigation in neurological disorders.

The synthesis of (3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine can be achieved through several methods:

  • Fluorination of Benzylamine: Starting from benzylamine, fluorination can be performed using reagents like N-fluorobenzenesulfonimide to introduce the fluorine atom at the 3-position.
  • Ether Formation: The pentafluoroethanol can be reacted with an appropriate alkyl halide under basic conditions to form the pentafluoroethoxy group.
  • Coupling Reaction: Finally, coupling the fluorinated benzylamine with the pentafluoroethoxy compound may involve standard coupling reactions such as those facilitated by palladium catalysts.

(3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine has potential applications in:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting various diseases.
  • Material Science: As a fluorinated compound, it could be utilized in developing materials with specific thermal and chemical resistance properties.
  • Agricultural Chemistry: It may serve as a precursor for agrochemicals designed to enhance crop protection.

Interaction studies involving (3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine could focus on:

  • Protein Binding Affinity: Investigating how this compound interacts with various proteins could elucidate its mechanism of action in biological systems.
  • Receptor Binding Studies: Understanding its affinity for neurotransmitter receptors or other biological targets could provide insights into its therapeutic potential.
  • Metabolic Pathway Analysis: Evaluating how this compound is metabolized in vivo would help assess its pharmacokinetic properties.

Several compounds share structural similarities with (3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(3-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amineC11H11ClF5NC_{11}H_{11}ClF_5NContains chlorine instead of fluorine; potential for different biological activity.
Benzyl-(3-fluoro-benzyl)-amineC14H14FNC_{14}H_{14}FNLacks the pentafluoroethoxy group; simpler structure.
N-Ethyl-[2-(pentafluoroethoxy)ethyl]amineC10H12F5NC_{10}H_{12}F_5NFocuses on ethyl substitution without benzyl attachment; different functional profile.

The uniqueness of (3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine lies in its combination of a meta-fluorobenzyl moiety and a highly fluorinated ether, which may lead to distinctive chemical and biological properties not observed in the other compounds listed. This unique combination is likely responsible for its potential as a valuable candidate in drug development and other applications.

XLogP3

3.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

287.07448295 g/mol

Monoisotopic Mass

287.07448295 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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